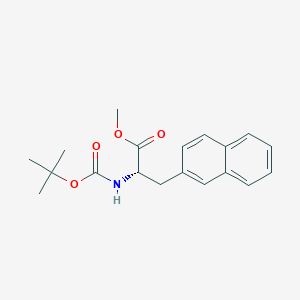

Methyl N-Boc-3-(naphthalen-2-yl)-L-alaninate

描述

(S)-2-Tert-butoxycarbonylamino-3-naphthalen-2-YL-propionic acid methyl ester is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its complex structure, which includes a naphthalene ring, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester functional group.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Tert-butoxycarbonylamino-3-naphthalen-2-YL-propionic acid methyl ester typically involves multiple steps:

Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the Naphthyl Derivative: The protected amino acid is then coupled with a naphthalene derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst such as sulfuric acid or trimethylchlorosilane (TMSCl) in methanol.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques like crystallization and chromatography.

化学反应分析

Types of Reactions

(S)-2-Tert-butoxycarbonylamino-3-naphthalen-2-YL-propionic acid methyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base.

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

Hydrolysis: Produces the corresponding carboxylic acid.

Deprotection: Yields the free amine.

Substitution: Produces substituted naphthalene derivatives.

科学研究应用

Peptide Synthesis

Methyl N-Boc-3-(naphthalen-2-yl)-L-alaninate serves as a vital building block in peptide synthesis. The Boc group protects the amino functionality during coupling reactions, allowing for high yields and purity of the resultant peptides. This application is essential in the pharmaceutical industry for developing peptide-based drugs.

Drug Development

The structural characteristics of this compound make it valuable in designing novel drugs. It has been utilized to create agonists for melanocortin receptors, which are potential therapeutic agents for obesity and metabolic disorders. The compound's ability to enhance bioactivity and improve pharmacokinetic properties is crucial in drug formulation.

Bioconjugation

In bioconjugation processes, this compound facilitates the linkage of biomolecules, which is pivotal in developing targeted therapies such as antibody-drug conjugates. This application is particularly relevant in cancer treatment, where targeted delivery can enhance therapeutic efficacy while minimizing side effects.

Material Science

The compound is explored for its potential in creating advanced materials, including polymers with specific properties. Its unique structure can lead to novel biomaterials that mimic natural peptides, opening avenues for applications in tissue engineering and regenerative medicine.

Neuroscience Research

This compound plays a role in studying neurotransmitter systems, aiding researchers in understanding neurological disorders. Its application in developing potential treatments for conditions such as depression and anxiety highlights its importance in neuroscience.

Case Study 1: Peptide Therapeutics Development

A study demonstrated the efficacy of this compound as a building block in synthesizing peptides that target specific receptors involved in metabolic regulation. The resultant peptides exhibited improved stability and bioactivity compared to traditional counterparts.

Case Study 2: Targeted Cancer Therapy

Research involving the use of this compound in bioconjugation led to the development of an antibody-drug conjugate that showed significant promise in preclinical models of cancer. The targeted delivery mechanism reduced systemic toxicity while enhancing therapeutic effectiveness.

Case Study 3: Neurological Studies

In neuroscience research, this compound was utilized to investigate the modulation of neurotransmitter receptors, providing insights into potential treatments for depression. The findings indicated that modifications to the naphthyl group could influence receptor binding affinities.

作用机制

The mechanism of action of (S)-2-Tert-butoxycarbonylamino-3-naphthalen-2-YL-propionic acid methyl ester depends on its specific application. In enzymatic studies, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. The Boc protecting group provides stability during synthetic transformations, while the naphthalene ring can participate in π-π interactions and other non-covalent interactions.

相似化合物的比较

Similar Compounds

(S)-2-Tert-butoxycarbonylamino-3-phenylpropionic acid methyl ester: Similar structure but with a phenyl ring instead of a naphthalene ring.

(S)-2-Tert-butoxycarbonylamino-3-indolylpropionic acid methyl ester: Contains an indole ring instead of a naphthalene ring.

Uniqueness

(S)-2-Tert-butoxycarbonylamino-3-naphthalen-2-YL-propionic acid methyl ester is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific π-π interactions and steric hindrance.

生物活性

Methyl N-Boc-3-(naphthalen-2-yl)-L-alaninate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article synthesizes various research findings regarding its biological activity, synthesis, and applications.

- Molecular Formula : CHNO

- Molecular Weight : 329.39 g/mol

- CAS Number : 176896-73-4

The compound features a tert-butyloxycarbonyl (Boc) protecting group, which is crucial for its utility in peptide synthesis. The naphthyl group at the β-position of the alanine backbone contributes to its unique structural properties, influencing both its chemical reactivity and biological activity .

This compound acts primarily through its incorporation into peptides and proteins. This incorporation can alter the structure and function of the resultant peptides, potentially enhancing their biological efficacy. The Boc group serves as a protective mechanism during synthesis, allowing for selective reactions without interference from the amino group .

Antiviral Activity

Research indicates that derivatives of amino acids, including those with naphthyl substitutions, exhibit antiviral properties. For instance, studies have shown that compounds similar to this compound can act as effective inhibitors against viral replication by interfering with enzyme-substrate interactions essential for viral life cycles .

Antimicrobial Properties

Preliminary studies suggest that some derivatives of naphthyl-substituted amino acids may possess antimicrobial activity. While specific data on this compound is limited, the structural characteristics indicate a potential for such activities .

Influence on Glycosaminoglycan Biosynthesis

The compound's naphthyl group has been implicated in influencing glycosaminoglycan (GAG) biosynthesis. Research into similar compounds shows that variations in the naphthalene structure can significantly impact their effectiveness as primers in GAG synthesis, which is crucial for cellular functions such as proliferation and differentiation .

Case Studies

- Antiviral Studies : A study evaluated a series of amino acid derivatives for their ability to inhibit HIV replication. The results indicated that compounds with similar structural motifs to this compound demonstrated significant antiviral activity when tested against HIV .

- Antimicrobial Evaluation : In another study focusing on antimicrobial properties, derivatives of L-alanine with aromatic groups were tested against various bacterial strains. Some showed promising results, suggesting that further exploration of this compound could yield valuable insights into its antimicrobial potential .

Comparative Analysis

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Contains a naphthyl group at β-position | Potential antiviral and antimicrobial activities |

| N-Boc-N-methyl-3-(1-naphthyl)-L-alanine | Similar structure but with 1-naphthyl group | Different steric and electronic properties |

| N-Fmoc-N-methyl-3-(1-naphthyl)-L-alanine | Fmoc protecting group instead of Boc | Commonly used in solid-phase peptide synthesis |

This table highlights the unique aspects of this compound compared to related compounds, emphasizing its potential biological activities due to its naphthyl substitution.

属性

IUPAC Name |

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-19(2,3)24-18(22)20-16(17(21)23-4)12-13-9-10-14-7-5-6-8-15(14)11-13/h5-11,16H,12H2,1-4H3,(H,20,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZJZIQXCBCAGJ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470661 | |

| Record name | Methyl N-Boc-3-(naphthalen-2-yl)-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176896-73-4 | |

| Record name | Methyl N-Boc-3-(naphthalen-2-yl)-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。